REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:27]=[C:28]([O:30][CH3:31])[CH:29]=1)[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16]S(C1C=CC(C)=CC=1)(=O)=O.C(O)(=O)C>C(O)C.O>[CH3:31][O:30][C:28]1[CH:27]=[C:7]([CH:6]=[C:5]([O:4][CH3:3])[CH:29]=1)[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16] |f:0.1|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1-[3,5-dimethoxy-benzyloxy]-2-[toluene-4-sulfonyloxy]benzene
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(COC2=C(C=CC=C2)OS(=O)(=O)C2=CC=C(C=C2)C)C=C(C1)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethyl ether (3×20 cm3)
|
Type
|
WASH
|
Details
|
the extracts were washed with sodium bicarbonate (40 cm3) and sodium hydroxide (3×20 cm3, 3% aqueous solution)
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(COC2=C(C=CC=C2)O)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |